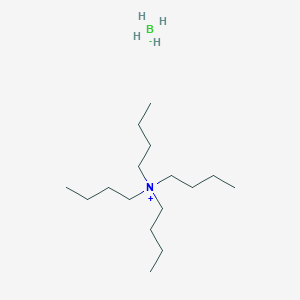

Tetrabutylammonium borohydride

Vue d'ensemble

Description

Tetrabutylammonium borohydride is an organic compound with the molecular formula C16H40BN. It is commonly used as a reducing agent in various chemical reactions. This compound is known for its ability to reduce carboxylic acids, aldehydes, and ketones, making it a valuable reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium borohydride can be synthesized through the interaction of tetrabutylammonium octahydrotriborate with aluminum chloride at temperatures between 45-50°C. This reaction results in the formation of borane and other boron hydrides .

Industrial Production Methods: Industrial production methods for tetrabutylammonium tetrahydroborate typically involve the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium borohydride primarily undergoes reduction reactions. It is effective in reducing carboxylic acids, aldehydes, ketones, β-ketoamides, β-ketoesters, and carbohydrate derivatives .

Common Reagents and Conditions:

Reduction of Carboxylic Acids: Typically carried out in the presence of solvents like methanol or chloroform.

Reduction of Aldehydes and Ketones: Often performed under mild conditions with solvents such as methanol or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include the corresponding alcohols from the reduction of aldehydes and ketones, and the corresponding alcohols or amines from the reduction of carboxylic acids and β-ketoamides .

Applications De Recherche Scientifique

Tetrabutylammonium borohydride has a wide range of applications in scientific research:

Chemistry: Used as a selective reducing agent in organic synthesis, particularly for the reduction of β-ketoamides, β-ketoesters, and carbohydrate derivatives

Medicine: Utilized in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and specialty chemicals, where selective reduction is required

Mécanisme D'action

The mechanism of action of tetrabutylammonium tetrahydroborate involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets are typically carbonyl groups in aldehydes, ketones, and carboxylic acids, which are reduced to alcohols or amines .

Comparaison Avec Des Composés Similaires

Tetrabutylammonium fluoride: Used as a desilylation reagent.

Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst.

Tetrabutylammonium iodide: Acts as a low-cost catalyst in various organic reactions.

Tetrabutylammonium hydroxide: Utilized in acid-base reactions to prepare other tetrabutylammonium salts .

Uniqueness: Tetrabutylammonium borohydride is unique due to its high selectivity and efficiency as a reducing agent. Its ability to selectively reduce specific functional groups without affecting others makes it a valuable tool in organic synthesis and industrial applications .

Activité Biologique

Tetrabutylammonium borohydride (TBAB) is a quaternary ammonium salt, characterized by its tetrabutylammonium cation and borohydride anion. It has gained attention in various fields due to its unique properties and biological activities, particularly as a reducing agent in organic synthesis. This article explores the biological activity of TBAB, including its mechanisms, applications, and relevant case studies.

TBAB has the chemical formula and is known for its excellent solubility in organic solvents. Its reducing ability stems from the hydride ion () provided by the borohydride anion (). This property allows TBAB to selectively reduce various functional groups, such as carbonyls and imines, facilitating the formation of new C-H bonds in organic compounds .

Applications in Biological Systems

- Reducing Agent in Organic Synthesis : TBAB is primarily utilized as a reducing agent in organic chemistry. It has been shown to effectively reduce sulfonamides under mild conditions, making it suitable for sensitive substrates .

- Nanoparticle Synthesis : TBAB has been employed in the synthesis of gold nanoclusters, where it acts as a reducing agent. These nanoclusters have potential applications in biomedicine due to their ability to regulate microglial polarization, which is crucial for neuroinflammatory responses .

- Interaction with Biological Molecules : TBAB can interact with various nitrogen-containing heteroaromatics, influencing their reactivity and electronic properties. This interaction has been studied using electron paramagnetic resonance techniques.

1. Reductive Photocleavage of Sulfonamides

A study published in Journal of Organic Chemistry highlighted the use of TBAB in the reductive photocleavage of sulfonamides using thioureas as organophotocatalysts. This method tolerates a variety of substrates and operates under mild conditions, showcasing TBAB's versatility as a reducing agent .

2. Synthesis of Gold Nanoclusters

Research demonstrated that TBAB was effective in synthesizing glutathione-capped gold nanoclusters. These nanoclusters exhibited regulatory effects on microglial cells, indicating potential therapeutic applications in neurodegenerative diseases .

3. Influence on Nanostructure Morphology

In another study focusing on multimetallic nanoparticle catalysts, TBAB was shown to influence the size and morphology of platinum-based nanoparticles. The study found that TBAB could manipulate the dispersity and surface properties of these nanoparticles, enhancing their catalytic functionality .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of TBAB compared to other borohydrides:

| Compound | Formula | Key Characteristics |

|---|---|---|

| This compound (TBAB) | Excellent solubility in organic solvents; selective reducing agent | |

| Sodium Borohydride | Highly reactive with water; widely used in various reductions | |

| Potassium Borohydride | Similar reactivity to sodium borohydride; used in organic synthesis | |

| Lithium Triethylborohydride | More selective than sodium borohydride; specific reductions |

Safety and Handling

TBAB is classified as flammable and corrosive, necessitating careful handling in laboratory settings. Proper safety measures should be implemented to mitigate risks associated with its use .

Propriétés

IUPAC Name |

boranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOFJFPOCGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33725-74-5 | |

| Record name | Tetrabutylammonium borohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33725-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033725745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.